molecular formula C18H16FNO3S B2928530 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide CAS No. 2097921-01-0

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2928530
CAS No.: 2097921-01-0
M. Wt: 345.39
InChI Key: IJGHAPKDBDRGJF-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a complex benzamide derivative engineered for advanced medicinal chemistry and drug discovery research. This compound features a fluorinated and methoxylated benzamide core linked to a unique ethyl bridge substituted with both furan-2-yl and thiophen-2-yl heterocycles. The strategic incorporation of fluorine is known to enhance metabolic stability and membrane permeability, while the methoxy group can influence electronic properties and binding affinity. The dual heterocyclic system, comprising furan and thiophene rings, provides a versatile pharmacophore that enables rich π-π stacking and dipole-dipole interactions with biological targets, making it a valuable scaffold for probing protein-ligand interactions. Benzamide derivatives with heterocyclic substitutions are of significant interest in pharmaceutical research. Structural analogs of this compound have been investigated as potential histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic modulators for oncology research . Furthermore, related benzamide-based molecules are being explored in immunology as selective NLRP3 inflammasome inhibitors, a key target in neurodegenerative and inflammatory diseases . The specific molecular architecture of this compound, confirmed by its CAS Number 2097872-88-1 and molecular weight of 345.39 g/mol, suggests its primary utility as a building block in the synthesis of more complex bioactive molecules or as a chemical probe for high-throughput screening campaigns aimed at identifying new therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-22-16-7-6-12(10-14(16)19)18(21)20-11-13(15-4-2-8-23-15)17-5-3-9-24-17/h2-10,13H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGHAPKDBDRGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the desired amide.

The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions. The overall reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more cost-effective reagents and catalysts. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides, respectively.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Pd/C, tin(II) chloride (SnCl₂)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan epoxides, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a substituted benzamide derivative featuring a fluorine atom, a methoxy group, and fused heterocyclic rings (furan and thiophene). It has potential biological activity and unique electronic properties, making it of interest in medicinal chemistry and materials science.

Key Structural Data

Relevant structural information for 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide (CAS No: 2097921-01-0) includes :

  • Molecular Formula: C18H16FNO3SC_{18}H_{16}FNO_3S
  • Molecular Weight: 345.4

Synthesis

The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves several steps, requiring specific conditions such as temperature control, solvent choice, and reaction time optimization to maximize yield and purity.

Potential Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Properties

  • Physical State: Likely a solid at room temperature
  • Solubility: Soluble in organic solvents

Relevant chemical properties include:

  • Reactivity: Capable of undergoing various chemical transformations
  • Stability: Stable under normal conditions, but may degrade under extreme conditions

Further analyses such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for characterizing this compound's purity and structure.

Mechanism of Action and Biological Effects

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity. The furan and thiophene rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ()
  • Structure : Retains the benzamide core but replaces the ethylamine side chain with a thienylidene group. The fluorine substituent is at the 4-position instead of the 3-position.
  • Crystallographic data (R factor = 0.034) confirms a planar geometry, which may improve stacking interactions compared to the target compound’s flexible ethyl chain .
2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide ()
  • Structure : Features chloro and fluoro substituents on the benzene ring and a methoxy-thiophene ethyl side chain.
  • Properties : The chloro group increases lipophilicity (logP ~3.5 estimated), while the methoxy group may enhance solubility. The thiophene ring’s sulfur atom could facilitate hydrogen bonding, similar to the target compound’s furan-thiophene side chain .
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide ()
  • Properties : The piperazine moiety (pKa ~8.5) may improve water solubility at physiological pH, contrasting with the target compound’s neutral side chain .

Heterocyclic Side Chain Modifications

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()
  • Structure: Replaces the ethylamine side chain with a thieno-pyrimidine ring.
  • Properties: The trifluoromethyl group enhances metabolic stability, while the thieno-pyrimidine core exhibits broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), suggesting that similar heterocycles in the target compound could confer bioactivity .
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide ()
  • Structure : Sulfonamide analog with a hydroxyl group on the ethyl chain.

Physicochemical and Pharmacological Properties

Key Physicochemical Parameters

Property Target Compound 4-Fluoro Analog () Piperazine Derivative ()
Molecular Weight ~413.9 g/mol (estimated) 342.3 g/mol 423.5 g/mol
logP (Predicted) ~3.2 3.8 2.9
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 8 4 9

Biological Activity

3-Fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC19H18FNO3S
Molecular Weight359.42 g/mol
CAS Number1797971-59-5

The structure includes a fluorine atom, a methoxy group, and fused heterocyclic rings (furan and thiophene), which contribute to its unique electronic properties and biological interactions.

The biological activity of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects, potentially through inhibition of key signaling pathways involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for tumor growth and survival .

Case Studies

  • Antitumor Efficacy : In a study evaluating the antitumor efficacy of similar benzamide derivatives, compounds with structural similarities to 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide demonstrated moderate to high potency against various cancer cell lines, including MCF-7 (breast cancer) and others. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells .
  • Pharmacological Profiling : A pharmacological assessment of related compounds showed promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This suggests potential applications in cancer therapy by targeting essential metabolic pathways .

Synthesis

The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide typically involves several steps:

  • Formation of the Amide Bond : The initial step includes the reaction between a furan derivative and thiophene derivative with a suitable amine under controlled conditions.
  • Fluorination : A fluorination step is often included to introduce the fluorine atom at the desired position on the aromatic ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Research Findings

Recent studies have focused on the characterization of this compound using various analytical techniques:

TechniquePurpose
NMR SpectroscopyStructural elucidation
Mass SpectrometryMolecular weight determination
IR SpectroscopyFunctional group identification

These techniques confirm the successful synthesis and purity of the compound, which is essential for reliable biological testing .

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